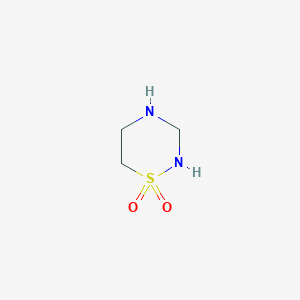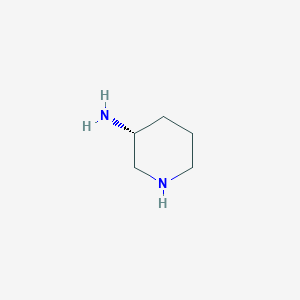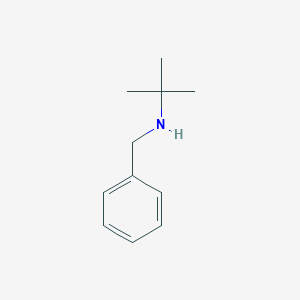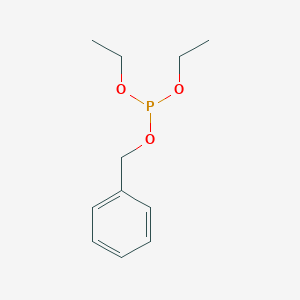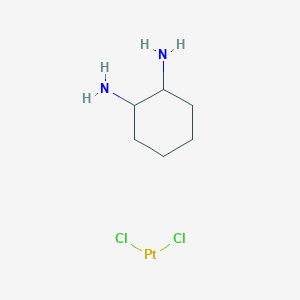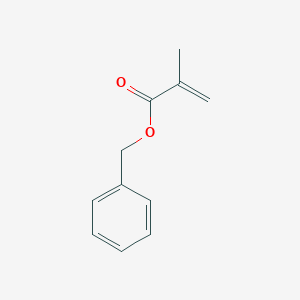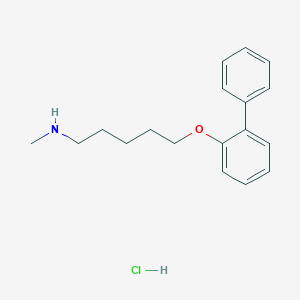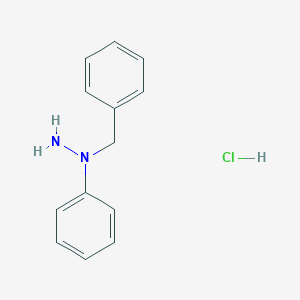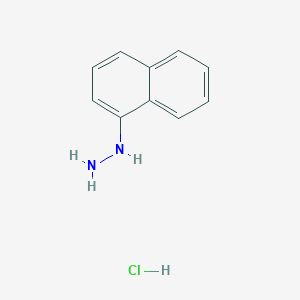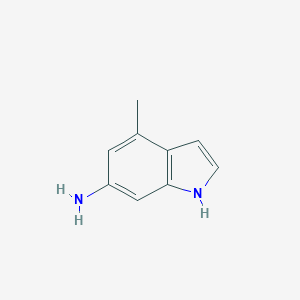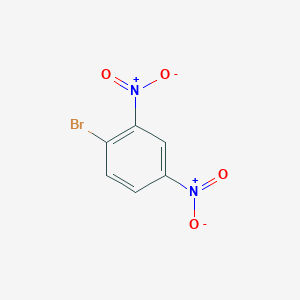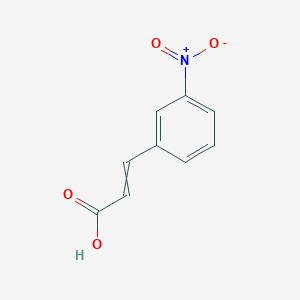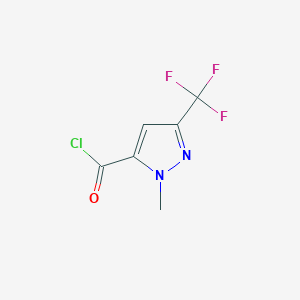
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
Vue d'ensemble
Description
The compound "1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, trityl chloride (Ph3CCl) has been used as a catalyst for the condensation of pyrazolone with aromatic aldehydes, leading to the formation of bis-pyrazol derivatives under solvent-free conditions . Another approach involves the coupling reaction between diazonium chlorides and aminopyrazoles, which has been described for the synthesis of triazolyl-pyrazole carbonitriles . These methods highlight the versatility of pyrazole chemistry in generating a wide array of functionalized compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with the potential for tautomerism and polymorphism. For example, 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one can adopt different tautomeric forms, and its conformational behavior has been studied using X-ray diffraction, NMR spectroscopy, and DFT calculations . Similarly, the molecular geometry and vibrational frequencies of triazolyl-pyrazole carbonitriles have been analyzed using spectroscopic methods and computational approaches .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including 1,3-dipolar cycloadditions, which have been used to synthesize spiro-pyrazoline derivatives . The functionalization of pyrazole compounds can also be achieved through reactions with acid chlorides and amines, leading to the formation of enamines . Additionally, pyrazole derivatives have been used as reagents for the spectrophotometric determination of metal ions, indicating their utility in analytical chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect their solubility, melting points, and reactivity. The electronic properties, such as HOMO and LUMO energies, are also important factors that can be calculated using computational methods . Pyrazole derivatives have been shown to possess antimicrobial activities, which is a significant aspect of their chemical properties . Additionally, they have been used in high-performance liquid chromatography for the analysis of reducing carbohydrates, demonstrating their strong UV absorption and electrochemical sensitivity .
Applications De Recherche Scientifique
Trifluoromethylpyrazoles in Medicinal Chemistry
Trifluoromethylpyrazoles, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride, have been extensively studied due to their significant anti-inflammatory and antibacterial properties in medicinal chemistry. The positioning of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, plays a crucial role in determining the activity profile of these compounds. These compounds have been the focus of research aimed at developing novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur, Kumar & Gupta, 2015).
Functionalized Heteroaromatic Compounds Synthesis
The compound has also been implicated in the synthesis of various functionalized heteroaromatic compounds. Novel rearrangements and structural revisions of several molecules have been observed, which have led to discoveries in the synthesis of arylazoniconates, thiazoles, and other complex heterocyclic compounds. These findings highlight the importance of accurate structural assignments and the potential for novel synthetic pathways in heteroaromatic compound synthesis (Moustafa et al., 2017).
Synthesis of Pyrazoline Derivatives and Anticancer Agents
Pyrazoline derivatives, including structures similar to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride, have been synthesized for the development of new anticancer agents. The unique electronic properties and structural versatility of pyrazoline make it a compelling subject for research in pharmaceutical chemistry. These derivatives have shown a high biological effect and are under investigation for their potential in anticancer therapy (Ray et al., 2022).
Hexasubstituted Pyrazolines in Synthesis and Chemistry
The compound is a key player in the synthesis and chemistry of hexasubstituted pyrazolines. These hexasubstituted pyrazolines can undergo various reactions, such as thermolysis and autoxidation, leading to the synthesis of novel compounds like hydroperoxy substituted pyrazolines and hexasubstituted cyclopropanes. This area of research offers a glimpse into the versatility and potential of pyrazoline derivatives in chemical synthesis (Baumstark, Vásquez, & Mctush-Camp, 2013).
Safety And Hazards
“1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact, immediate medical attention is required .
Propriétés
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-12-3(5(7)13)2-4(11-12)6(8,9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGFQFMBCLCVRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563846 | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride | |
CAS RN |
129768-24-7 | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

